Cas no 851903-44-1 (N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide)

N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide is a synthetic organic compound featuring a chloro-substituted phenyl ring linked to a piperazine moiety via an acetamide bridge. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The chloro group enhances electrophilic reactivity, while the piperazine ring contributes to binding affinity in receptor-targeted compounds. Its well-defined molecular architecture allows for precise modifications, making it valuable in medicinal chemistry for developing ligands with tailored properties. The compound’s stability under standard conditions and compatibility with further functionalization underscore its utility in research and industrial synthesis.
N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide structure
851903-44-1 structure
Product name:N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide
CAS No:851903-44-1
MF:C12H16ClN3O
MW:253.727941513062
MDL:MFCD06655304
CID:844308
PubChem ID:2531869

N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-CHLORO-PHENYL)-2-PIPERAZIN-1-YL-ACETAMIDE
    • N-(2-chlorophenyl)-2-piperazin-1-ylacetamide
    • N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide
    • CHEMBL1879976
    • LS-02521
    • J-522895
    • Z85920180
    • SMR000068118
    • CS-0225335
    • HMS2369L14
    • MLS000058606
    • MFCD06655304
    • EN300-12346
    • 851903-44-1
    • AKOS000199053
    • G76065
    • ALBB-006984
    • STK501308
    • MDL: MFCD06655304
    • Inchi: InChI=1S/C12H16ClN3O/c13-10-3-1-2-4-11(10)15-12(17)9-16-7-5-14-6-8-16/h1-4,14H,5-9H2,(H,15,17)
    • InChI Key: PEUDTGQBHWMHRS-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC=C1NC(CN2CCNCC2)=O

Computed Properties

  • Exact Mass: 253.0981898g/mol
  • Monoisotopic Mass: 253.0981898g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 44.4Ų

N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide Security Information

N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB406356-1 g
N-(2-Chlorophenyl)-2-piperazin-1-ylacetamide
851903-44-1
1g
€322.50 2023-04-25
Enamine
EN300-12346-0.05g
N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide
851903-44-1 100%
0.05g
$72.0 2023-02-09
abcr
AB406356-500mg
N-(2-Chlorophenyl)-2-piperazin-1-ylacetamide; .
851903-44-1
500mg
€269.00 2025-03-19
abcr
AB406356-1g
N-(2-Chlorophenyl)-2-piperazin-1-ylacetamide; .
851903-44-1
1g
€317.00 2025-03-19
Enamine
EN300-12346-0.1g
N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide
851903-44-1 100%
0.1g
$108.0 2023-02-09
Chemenu
CM526328-5g
N-(2-Chlorophenyl)-2-(piperazin-1-yl)acetamide
851903-44-1 98%
5g
$588 2022-08-31
Enamine
EN300-12346-1.0g
N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide
851903-44-1 100%
1.0g
$313.0 2023-02-09
Enamine
EN300-12346-5000mg
N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide
851903-44-1 95.0%
5000mg
$820.0 2023-10-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1296005-250mg
n-(2-Chlorophenyl)-2-(piperazin-1-yl)acetamide
851903-44-1 95%
250mg
¥2818.00 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13236-1g
N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide
851903-44-1 95%
1g
¥958.0 2024-04-16

Additional information on N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide

Professional Introduction to N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide (CAS No. 851903-44-1)

N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide, identified by the Chemical Abstracts Service Number (CAS No.) 851903-44-1, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its structural features and potential applications in drug development. The presence of both chlorophenyl and piperazine moieties in its molecular structure suggests a unique set of chemical properties that make it a valuable candidate for further investigation.

The molecular structure of N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide consists of a chlorobenzene ring linked to an acetamide group, which is further connected to a piperazine ring. This arrangement imparts specific electronic and steric properties to the molecule, making it a promising scaffold for designing novel bioactive agents. The chlorophenyl moiety, in particular, is known for its ability to enhance binding affinity to biological targets, while the piperazine ring is frequently incorporated into drugs due to its favorable pharmacokinetic properties.

In recent years, there has been a surge in research focused on developing new therapeutic agents with improved efficacy and reduced side effects. N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide has emerged as a compound of interest in this context. Its structural features make it a versatile building block for synthesizing molecules that can interact with various biological pathways. For instance, the combination of the chlorophenyl and piperazine groups suggests potential applications in the treatment of neurological disorders, where these structural motifs are commonly found in effective therapeutics.

The pharmacological potential of N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide has been explored in several preclinical studies. Researchers have investigated its interactions with enzymes and receptors relevant to conditions such as depression, anxiety, and pain management. The chlorophenyl group is known to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for regulating mood and cognitive function. Meanwhile, the piperazine moiety is often associated with antihistaminic and antipsychotic activities.

One of the most compelling aspects of N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide is its synthetic accessibility. The presence of well-defined functional groups allows for easy modification through various chemical transformations, enabling the creation of a library of derivatives with tailored pharmacological profiles. This flexibility is particularly valuable in drug discovery pipelines, where rapid iteration and optimization are essential for identifying lead compounds.

The compound's potential also extends to its role as an intermediate in the synthesis of more complex molecules. By serving as a precursor, N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide can be incorporated into larger structures designed to target specific disease mechanisms. This approach has been successful in developing drugs that exhibit high selectivity and potency.

In conclusion, N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide(CAS No. 851903-44-1) represents a promising candidate for further pharmaceutical development. Its unique structural features, combined with its synthetic versatility, make it an attractive scaffold for designing novel therapeutic agents. As research continues to uncover new biological targets and mechanisms, compounds like this one are likely to play a crucial role in addressing unmet medical needs across various therapeutic areas.

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(CAS:851903-44-1)N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide
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Purity:99%
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